2-Phenoxyethyl-2,2-D2 alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl-2,2-D2 alcohol is a deuterated analog of 2-phenoxyethanol, where the hydrogen atoms at the 2-position of the ethyl group are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl-2,2-D2 alcohol typically involves the deuteration of 2-phenoxyethanol. One common method is the reaction of phenol with ethylene oxide in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated ethylene oxide. The reaction is usually carried out under basic conditions, using a catalyst like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl-2,2-D2 alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-phenoxyethyl-2,2-D2 ether.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
Oxidation: Phenoxyacetic acid, phenoxyacetaldehyde.
Reduction: 2-Phenoxyethyl-2,2-D2 ether.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-Phenoxyethyl-2,2-D2 alcohol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Acts as a preservative in biological samples and as an antimicrobial agent.
Medicine: Utilized in the formulation of pharmaceuticals and as an anesthetic in fish aquaculture.
Industry: Serves as a solvent for dyes, inks, and resins, and as a preservative in cosmetics and personal care products
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl-2,2-D2 alcohol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Preservative Action: Inhibits the growth of bacteria and fungi by interfering with their metabolic processes.
Solvent Properties: Its ability to dissolve a wide range of compounds makes it useful in various chemical reactions and formulations
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: The non-deuterated analog, widely used in similar applications.
1-Phenoxyethanol: An isomer with fewer commercial uses.
Phenyl cellosolve: Another glycol ether with similar properties
Uniqueness
2-Phenoxyethyl-2,2-D2 alcohol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as:
Isotopic Labeling: Useful in tracing and studying metabolic pathways.
Enhanced Stability: Deuterium atoms confer greater stability to the compound, making it more resistant to degradation.
Reduced Toxicity: Often exhibits lower toxicity compared to its non-deuterated counterparts
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,2-dideuterio-2-phenoxyethanol |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i7D2 |
InChI Key |
QCDWFXQBSFUVSP-RJSZUWSASA-N |
Isomeric SMILES |
[2H]C([2H])(CO)OC1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.